![molecular formula C18H20N2O5 B5635276 N-(4-isopropylphenyl)-4,5-dimethoxy-2-nitrobenzamide](/img/structure/B5635276.png)
N-(4-isopropylphenyl)-4,5-dimethoxy-2-nitrobenzamide
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Description
Synthesis Analysis
The synthesis of nitrobenzamide derivatives often involves nucleophilic substitution reactions, cyclization processes, and the use of catalysts to achieve desired structures. For example, the synthesis of polynitroaromatic compounds can be achieved through stepwise nucleophilic substitution followed by cyclization, highlighting methods that could be applicable to synthesizing N-(4-isopropylphenyl)-4,5-dimethoxy-2-nitrobenzamide (Gakh et al., 2006).
Molecular Structure Analysis
The molecular structure of nitrobenzamide derivatives, such as isomeric N-(iodophenyl)nitrobenzamides, reveals different three-dimensional framework structures influenced by the positions of substituents. This suggests that the structure of N-(4-isopropylphenyl)-4,5-dimethoxy-2-nitrobenzamide could also display unique spatial arrangements contributing to its chemical behavior (Wardell et al., 2006).
Chemical Reactions and Properties
Nitrobenzamide derivatives undergo various chemical reactions, including reductive processes, that can significantly alter their chemical properties. For instance, the reduction of nitro groups in such compounds to amines or hydroxylamines can increase their cytotoxicity, indicating potential for modification and functionalization of N-(4-isopropylphenyl)-4,5-dimethoxy-2-nitrobenzamide (Palmer et al., 1995).
Physical Properties Analysis
The crystal and molecular structure analysis of related compounds, like N-phenyl-4-nitrobenzamidoxime, provides insights into intramolecular hydrogen bonding and the impact of substituent positioning on the physical properties of nitrobenzamide derivatives. These studies can inform predictions about the solubility, stability, and crystallinity of N-(4-isopropylphenyl)-4,5-dimethoxy-2-nitrobenzamide (Buzykin et al., 1995).
Chemical Properties Analysis
The chemical properties of nitrobenzamide derivatives, such as reactivity, electrophilic substitution patterns, and redox behavior, can be inferred from studies on similar molecules. For example, the photo-rearrangement of N-aryl-2-nitrobenzamides highlights the sensitivity of these compounds to light and the potential for isomerization, which could be relevant for understanding the chemical behavior of N-(4-isopropylphenyl)-4,5-dimethoxy-2-nitrobenzamide (Gunn & Stevens, 1973).
Safety and Hazards
The safety and hazards associated with this compound would depend on its specific physical and chemical properties. Generally, compounds with nitro groups can be explosive, and compounds with amide groups could potentially be irritants. Proper safety precautions should be taken when handling this compound .
properties
IUPAC Name |
4,5-dimethoxy-2-nitro-N-(4-propan-2-ylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5/c1-11(2)12-5-7-13(8-6-12)19-18(21)14-9-16(24-3)17(25-4)10-15(14)20(22)23/h5-11H,1-4H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGTVBKPDJRVNJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2[N+](=O)[O-])OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-dimethoxy-2-nitro-N-[4-(propan-2-yl)phenyl]benzamide |
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